Bienvenue dans la boutique en ligne BenchChem!

Cilostamide

PDE3A inhibition platelet aggregation cAMP signaling

Cilostamide (OPC‑3689) is a cell‑permeable, synthetic quinolinone derivative that functions as a selective inhibitor of cyclic nucleotide phosphodiesterase type 3 (PDE3). By blocking the hydrolysis of cAMP, it elevates intracellular cAMP levels, which in turn modulates platelet aggregation, cardiac contractility, and smooth muscle relaxation.

Molecular Formula C20H26N2O3
Molecular Weight 342.4 g/mol
CAS No. 68550-75-4
Cat. No. B1669031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCilostamide
CAS68550-75-4
Synonymscilostamide
N-cyclohexyl-N-methyl-4-(1,2-dihydro- 2-oxo-6-quinolyloxy)butyramide
OPC-3689
Molecular FormulaC20H26N2O3
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCN(C1CCCCC1)C(=O)CCCOC2=CC3=C(C=C2)NC(=O)C=C3
InChIInChI=1S/C20H26N2O3/c1-22(16-6-3-2-4-7-16)20(24)8-5-13-25-17-10-11-18-15(14-17)9-12-19(23)21-18/h9-12,14,16H,2-8,13H2,1H3,(H,21,23)
InChIKeyUIAYVIIHMORPSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Cilostamide (CAS 68550-75-4): A Selective PDE3 Inhibitor for Cardiovascular and Reproductive Biology Research


Cilostamide (OPC‑3689) is a cell‑permeable, synthetic quinolinone derivative that functions as a selective inhibitor of cyclic nucleotide phosphodiesterase type 3 (PDE3) [1]. By blocking the hydrolysis of cAMP, it elevates intracellular cAMP levels, which in turn modulates platelet aggregation, cardiac contractility, and smooth muscle relaxation [2]. The compound is widely used as a pharmacological tool to dissect PDE3‑dependent signaling pathways in platelet biology, cardiovascular physiology, and oocyte meiosis [3]. Its well‑characterized selectivity profile and availability as a high‑purity research reagent make it a cornerstone for studies requiring precise modulation of the cAMP/PKA axis without confounding effects on other PDE families [4].

Cilostamide (CAS 68550-75-4): Why In‑Class PDE3 Inhibitors Are Not Interchangeable


PDE3 inhibitors are not a homogeneous class; critical differences in isoform selectivity (PDE3A vs. PDE3B), potency, and off‑target profiles create functionally distinct pharmacological tools [1]. Cilostamide exhibits nanomolar affinity for both PDE3A (IC50 = 27 nM) and PDE3B (IC50 = 50 nM), whereas the clinically used PDE3 inhibitor cilostazol is approximately 4–7 fold less potent (IC50 ≈ 200 nM) [2]. Furthermore, cilostamide is essentially inactive against PDE4 (IC50 = 88.8 μM), while milrinone, another PDE3 inhibitor, displays markedly lower potency (IC50 ≈ 1.5–3 μM) and a narrower therapeutic index [3]. These quantitative disparities in target engagement and selectivity ratios preclude simple substitution; a study that validates a finding with cilostamide may not be reproducible with cilostazol or milrinone unless the differential pharmacology is explicitly accounted for [4].

Cilostamide (CAS 68550-75-4) Quantitative Evidence Guide: Head‑to‑Head Comparisons with PDE3 Inhibitors and PDE4 Controls


Cilostamide Exhibits 7‑Fold Higher Potency for PDE3A Compared to the Clinical PDE3 Inhibitor Cilostazol

In a recombinant enzyme assay using baculovirus‑expressed human PDE3A, cilostamide demonstrated an IC50 of 27 nM, whereas the clinically approved PDE3 inhibitor cilostazol exhibited an IC50 of approximately 200 nM [1]. This represents a 7.4‑fold difference in potency. The differential extends to PDE3B: cilostamide IC50 = 50 nM versus cilostazol IC50 ≈ 200–380 nM [2].

PDE3A inhibition platelet aggregation cAMP signaling

Cilostamide Is 56‑Fold More Potent Than Milrinone in Blocking Oocyte Meiotic Resumption

In a direct head‑to‑head study using macaque oocytes, cilostamide at 1.0 μmol/L reduced the rate of germinal vesicle breakdown (GVBD) to 8% (2/24 oocytes) compared to 60% in controls [1]. Milrinone required a 100‑fold higher concentration (100 μmol/L) to achieve a comparable effect (6% GVBD, 2/32 oocytes) [1]. The PDE4 inhibitor rolipram (up to 100 μmol/L) had no significant effect (74% GVBD) [1].

oocyte meiosis PDE3 inhibition reproductive biology

Cilostamide Demonstrates >3,000‑Fold Selectivity for PDE3 Over PDE4, Critical for cAMP Compartmentation Studies

Cilostamide inhibits PDE3A and PDE3B with IC50 values of 27 nM and 50 nM, respectively, but requires 88.8 μM to inhibit PDE4 [1]. This yields a PDE3/PDE4 selectivity ratio of >3,200‑fold. In contrast, the PDE4 inhibitor rolipram is >1,000‑fold selective for PDE4 over PDE3 [2]. This orthogonal selectivity enables researchers to dissect the distinct roles of PDE3 and PDE4 in regulating subcellular cAMP pools in cardiac myocytes and other cell types [3].

PDE selectivity cAMP compartmentation cardiac myocyte

Cilostamide Inhibits Thrombin‑Induced Platelet Aggregation with an IC50 of 1.1 μM, Whereas ADP‑Induced Aggregation Requires 15‑Fold Higher Concentrations

In washed human platelets, cilostamide potently inhibited thrombin‑induced aggregation with an IC50 of 1.1 μM, but was significantly less effective against ADP‑induced aggregation (IC50 = 16.8 μM) [1]. This 15‑fold difference in potency depending on the agonist highlights the context‑dependent nature of PDE3 inhibition in platelet activation . The weaker PDE3 inhibitor cilostazol shows a similar pattern but with IC50 values approximately 5‑10 fold higher [2].

platelet aggregation thrombosis cAMP

Cilostamide Does Not Potentiate NGF‑Induced Neurite Outgrowth, Unlike Cilostazol, Indicating Functional Selectivity Beyond PDE3 Inhibition

In PC12 cells, cilostazol (10 μM) significantly potentiated nerve growth factor (NGF)‑induced neurite outgrowth, whereas cilostamide and milrinone at equivalent concentrations (10 μM) had no effect [1]. This functional divergence, despite all three compounds being PDE3 inhibitors, suggests that cilostazol possesses additional, PDE3‑independent mechanisms (e.g., adenosine uptake inhibition) that are absent in cilostamide [2]. Therefore, cilostamide is the cleaner probe for isolating PDE3‑specific contributions in neuronal models.

neurite outgrowth PDE3 inhibitor selectivity neurobiology

Cilostamide Exhibits ~2‑Fold Selectivity for PDE3A Over PDE3B, Whereas Cilostazol Shows ~2‑Fold Inverse Selectivity

Cilostamide inhibits PDE3A (IC50 = 27 nM) with approximately 1.85‑fold higher potency than PDE3B (IC50 = 50 nM) [1]. In contrast, cilostazol displays a modest preference for PDE3B (IC50 ≈ 50 nM for PDE3B vs. 200 nM for PDE3A) [2]. This inverted selectivity profile may have functional consequences in tissues where PDE3A and PDE3B are differentially expressed (e.g., PDE3A predominates in myocardium and platelets, PDE3B in adipocytes and hepatocytes) [3].

PDE3 isoform selectivity PDE3A PDE3B

Cilostamide (CAS 68550-75-4) High‑Value Application Scenarios Based on Quantitative Differentiation


Platelet Biology and Antithrombotic Target Validation

Cilostamide is the preferred PDE3 inhibitor for platelet aggregation studies requiring nanomolar potency against thrombin‑induced aggregation (IC50 = 1.1 μM) and PDE3A (IC50 = 27 nM) [1]. Its 7‑fold higher PDE3A potency versus cilostazol and 15‑fold greater efficacy in thrombin‑driven aggregation versus ADP‑driven aggregation [2] make it the superior tool for mechanistic studies of cAMP‑mediated inhibition of platelet activation. Researchers should note that concentrations above 1 μM may begin to engage PDE4 (IC50 = 88.8 μM), so dose‑response curves should be confined to the 10–1000 nM range for optimal selectivity [3].

Oocyte Maturation and Female Contraceptive Research

Cilostamide at 1 μM effectively blocks spontaneous meiotic resumption in primate oocytes, a 100‑fold lower concentration than required for milrinone [1]. This high potency, combined with the complete lack of effect of the PDE4 inhibitor rolipram [1], establishes cilostamide as the gold‑standard PDE3 probe for investigating oocyte maturation and for screening PDE3‑targeted contraceptives. The compound's well‑defined IC50 values for PDE3A and PDE3B also enable correlation of meiotic arrest with isoform‑specific inhibition [2].

Cardiac Myocyte cAMP Compartmentation and Inotropic Response Studies

Cilostamide's >3,200‑fold selectivity for PDE3 over PDE4 [1] allows researchers to selectively inhibit the PDE3‑regulated cAMP pool without perturbing PDE4‑controlled microdomains [2]. This is critical for dissecting β‑adrenergic and glucagon signaling in ventricular myocytes, where PDE3 and PDE4 differentially regulate contractility and cAMP dynamics [3]. Cilostamide should be used at 0.1–1 μM to maximize PDE3 inhibition while maintaining PDE4 inactivity.

Isoform‑Selective PDE3A vs. PDE3B Functional Mapping

Cilostamide's 1.85‑fold selectivity for PDE3A over PDE3B [1] contrasts with cilostazol's inverse preference for PDE3B [2]. This differential enables researchers to use cilostamide and cilostazol as complementary tools to infer isoform‑specific contributions in complex tissues. For example, in adipose tissue (high PDE3B expression), cilostamide's lower PDE3B potency may be advantageous for titrating inhibition, whereas in myocardium (high PDE3A), cilostamide provides maximal PDE3A blockade at lower concentrations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cilostamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.